Ethyl 1-acetylcyclopropanecarboxylate

Vue d'ensemble

Description

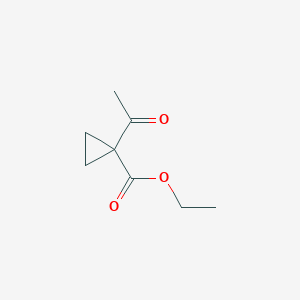

Ethyl 1-acetylcyclopropanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to light yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts significant ring strain and reactivity.

Méthodes De Préparation

Ethyl 1-acetylcyclopropanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO). This reaction results in the formation of the cyclopropane ring . Another method involves the use of sulfonium salts and cycloalkane-1,3-diones, which can be reacted under mild conditions to produce the desired compound .

Analyse Des Réactions Chimiques

Ethyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions due to the presence of the cyclopropane ring and ester functional groups. Some common reactions include:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-acetylcyclopropanecarboxylate has shown potential as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of antibacterial agents. Notably, it has been utilized in the synthesis of quinolone derivatives that exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Case Study: Antibacterial Activity

A study demonstrated that modifications to the cyclopropane ring structure significantly enhanced the antibacterial properties of quinolone derivatives derived from this compound, highlighting its utility in drug development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex cyclic structures. Its unique cyclopropane ring allows for various transformations that are essential for creating more complex molecules.

Data Table: Synthetic Routes and Yields

| Synthesis Method | Reactants | Yield (%) |

|---|---|---|

| Method A | Ethyl acetoacetate + Dibromoethane | 65.1% |

| Method B | Ethanol + Cyclopropanecarboxylic acid | TBD |

| Method C | Acetic anhydride + Cyclopropanol | TBD |

Material Science

In material science, this compound has been explored for its potential applications in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research indicates that adding this compound to polymer blends can improve tensile strength and thermal resistance, making it suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of ethyl 1-acetylcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. This reactivity is harnessed in synthetic chemistry to create complex molecules. The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .

Comparaison Avec Des Composés Similaires

Ethyl 1-acetylcyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Cyclopropanecarboxylic acid: Lacks the acetyl group and ester functionality, making it less reactive in certain reactions.

Cyclopropyl methyl ketone: Contains a cyclopropane ring and a ketone group but lacks the ester functionality.

This compound is unique due to its combination of a cyclopropane ring, acetyl group, and ester functionality, which imparts distinct reactivity and versatility in chemical synthesis.

Activité Biologique

Ethyl 1-acetylcyclopropanecarboxylate (EAC) is a cyclopropane derivative characterized by its unique combination of an ester and a ketone functional group. Its molecular structure includes a three-membered cyclopropane ring with an acetyl group (CH₃CO-) and an ethyl ester group (CH₃CH₂OCO-) attached, which may impart distinctive biological activities. This compound is synthesized through various chemical processes, although there is no evidence of its natural occurrence in biological systems.

Toxicity and Safety Profile

EAC is classified as an irritant, which raises concerns regarding its safety in biological applications. The compound's irritative properties necessitate careful handling and consideration when used in experimental settings.

Comparative Studies

A study published in the Journal of Medicinal Chemistry explored the comparative chemical and biological activities of various alkylating agents, including derivatives similar to EAC. Although the study does not focus exclusively on EAC, it provides insights into the mechanisms through which such compounds exert their effects on cellular processes .

Case Studies

While specific case studies focusing solely on EAC are scarce, the methodology for studying similar compounds often involves:

- In vitro assays to evaluate cytotoxicity.

- In vivo models to assess therapeutic efficacy and safety.

- Longitudinal studies to observe the effects over time.

These approaches allow researchers to gather comprehensive data on the biological implications of compounds like EAC within real-world contexts .

Synthesis Methods

EAC can be synthesized through several methods that highlight its versatility as a reagent in organic synthesis. Common synthetic routes include:

- Cyclization reactions involving suitable precursors.

- Esterification processes to introduce the ethoxy group.

These methods underscore the compound's potential applications in various fields, including medicinal chemistry and organic synthesis .

Potential Applications

Given its structural characteristics, EAC may have applications in:

- Drug development : As a potential lead compound for designing new therapeutic agents.

- Chemical synthesis : Serving as a building block for more complex organic molecules.

The unique reactivity patterns associated with EAC due to its acetyl and ethoxy groups could facilitate novel reactions not observed in simpler derivatives .

Summary Table of Biological Activity Insights

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Molecular Structure | Cyclopropane ring with acetyl and ethoxy groups |

| Biological Activity | Potential alkylating agent; limited direct studies available |

| Toxicity | Classified as an irritant |

| Synthesis Methods | Cyclization reactions; esterification |

| Applications | Drug development; organic synthesis |

Propriétés

IUPAC Name |

ethyl 1-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISZFIFAESWGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283820 | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32933-03-2 | |

| Record name | 32933-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 1-acetylcyclopropanecarboxylate in the synthesis of DQ-113?

A1: this compound serves as a crucial starting material in the synthesis of DQ-113 []. The compound participates in a Reformatsky reaction with ethyl bromofluoroacetate. This reaction forms a key intermediate that ultimately leads to the formation of the C-7 substituent in DQ-113. This synthetic route is advantageous as it avoids the use of expensive fluorinating agents and low-temperature conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.